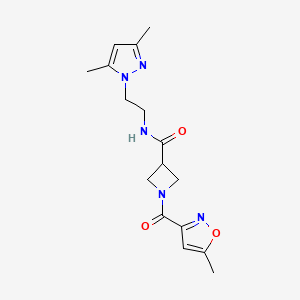
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound, focusing on its pharmacological potential in various therapeutic areas.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrazole ring.
- Coupling with isoxazole derivatives.
- Final cyclization to form the azetidine structure.
This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including the compound . For instance:
- In vitro studies demonstrated that similar pyrazole compounds exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
The compound has shown promise in anticancer research:
- A study evaluated the cytotoxic effects of similar pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation .
The proposed mechanisms for the biological activities include:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis through mitochondrial pathways in cancer cells.
Research Findings
Case Study 1: Antimicrobial Evaluation
A series of pyrazole derivatives were tested for their antimicrobial activity. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Efficacy
In a comparative study, this compound was assessed alongside traditional chemotherapeutics. The results showed enhanced cytotoxic effects when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation.
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-6-11(2)21(18-10)5-4-17-15(22)13-8-20(9-13)16(23)14-7-12(3)24-19-14/h6-7,13H,4-5,8-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHSHNGENIIKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CN(C2)C(=O)C3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














